molecular formula C22H19F3N2O3 B2603758 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline CAS No. 1903228-35-2

8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline

Cat. No.: B2603758
CAS No.: 1903228-35-2
M. Wt: 416.4
InChI Key: SLWMGSCQXOKIGP-UHFFFAOYSA-N
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Description

8-({1-[3-(Trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline is a synthetic small molecule featuring a quinoline scaffold linked to a substituted piperidine ring, a structural motif prevalent in medicinal chemistry research. Its core structure is analogous to compounds investigated for modulating key biological targets . The inclusion of the electron-withdrawing trifluoromethoxy group is a common strategy in drug discovery to enhance metabolic stability and modulate the molecule's lipophilicity and binding affinity. This compound is of significant interest in early-stage pharmacological research, particularly in the development of inhibitors for various enzymes and kinases. Structurally similar quinoline-piperidine derivatives have been explored as modulators of biological targets such as c-MET kinase, which is a receptor tyrosine kinase involved in cell proliferation, migration, and survival, and is a prominent target in oncology research . Other piperidine-containing compounds have also been investigated for their potential to inhibit enzymes like NAMPT (Nicotinamide Phosphoribosyltransferase), a key enzyme in the NAD+ biosynthesis pathway . The specific mechanism of action for this compound would require further experimental validation, but its design offers a versatile starting point for structure-activity relationship (SAR) studies in these and other therapeutic areas. Researchers can utilize this compound as a valuable chemical tool or a lead scaffold in hit-to-lead optimization campaigns. It is supplied for non-human, non-clinical research applications only. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

(4-quinolin-8-yloxypiperidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c23-22(24,25)30-18-7-1-5-16(14-18)21(28)27-12-9-17(10-13-27)29-19-8-2-4-15-6-3-11-26-20(15)19/h1-8,11,14,17H,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWMGSCQXOKIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.

The trifluoromethoxybenzoyl group is introduced in the final step through an acylation reaction. This involves the reaction of the piperidine-quinoline intermediate with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles like amines or thiols can replace the trifluoromethoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperidine-quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline is being investigated for its potential as a therapeutic agent. Compounds with similar structures have shown significant biological activities, including:

  • Anticancer Activity : Studies indicate that quinoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The presence of the trifluoromethoxy group may enhance the compound's effectiveness against various bacterial strains.

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of quinoline exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action involves the induction of apoptosis and cell cycle arrest, suggesting that this compound may similarly affect cancer cells.

Pharmacology

The pharmacological profile of this compound is under exploration, particularly its interaction with biological targets:

  • Receptor Modulation : It may act as a modulator for various receptors, including those involved in neurotransmission and pain pathways.
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes related to inflammatory responses.

Materials Science

Research into the applications of this compound in materials science is emerging. Its unique chemical properties could be utilized in:

  • Organic Electronics : The compound may serve as a building block for organic semiconductors due to its electronic properties.
  • Polymer Chemistry : It could be incorporated into polymer matrices to enhance material performance, particularly in coatings and films.

Mechanism of Action

The mechanism of action of 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain proteins and enzymes, inhibiting their activity. This binding is facilitated by the trifluoromethoxybenzoyl group, which enhances the compound’s affinity for hydrophobic pockets in the target molecules.

The quinoline core plays a crucial role in the compound’s mechanism of action by intercalating into DNA and disrupting its function. This intercalation can lead to the inhibition of DNA replication and transcription, making the compound a potential anti-cancer agent. Additionally, the piperidine ring contributes to the compound’s overall stability and bioavailability, enhancing its therapeutic potential.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Heterocycles

Several compounds share structural homology with the target molecule, differing primarily in substituents, heterocycles, or linkage types:

Compound Name/ID Key Structural Differences Physicochemical/Biological Insights Source
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Benzamide with trifluoromethyl group; ethylthioureido side chain Higher yield (64.2%); solid state with defined NMR shifts; potential lipophilicity due to CF3 group
8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) Cyclopentenyl-benzyl substituent; methoxy-quinoline Chair conformation of piperidine; crystal packing dominated by C–H⋯π interactions
3-(4-Chloro phenylsulfonyl)-8-(piperidin-4-yl amino)quinoline (10b) Sulfonyl group at C3; amino linkage to piperidine (vs. oxy in target) Moderate 5-HT6R affinity (Ki ~10 nM); improved solubility due to amino linkage
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Dual heterocycles (piperidine + pyrrolidine); chloro substituent Enhanced steric bulk; potential for altered receptor selectivity

Key Observations :

  • Substituent Effects : The trifluoromethoxy group in the target compound may offer superior metabolic stability compared to ethylthioureido (8a) or sulfonyl (10b) groups, as fluorinated groups resist oxidative degradation .
  • Heterocycle Conformation: Piperidine rings in analogues (e.g., ) adopt chair conformations, likely influencing intermolecular interactions and crystal packing.
  • Linkage Type: Oxy linkages (target compound) may enhance solubility compared to amino linkages (10b), which can form stronger hydrogen bonds but reduce bioavailability .
Pharmacological and Physicochemical Properties
  • 5-HT6 Receptor Affinity: Compounds like 10b (Ki = 9.8 nM) demonstrate that sulfonyl and amino groups are critical for 5-HT6R antagonism. The target compound’s trifluoromethoxy group may modulate affinity via electronic effects .
  • Crystallinity and Solubility : Piperidine-based compounds (e.g., ) exhibit defined crystal structures with H⋯H interactions dominating Hirshfeld surfaces (67.5% for I), suggesting moderate solubility .
  • Metabolic Stability: Fluorinated groups (e.g., CF3 in 8a, trifluoromethoxy in target) enhance resistance to CYP450-mediated metabolism compared to non-fluorinated analogues .
Data Table: Comparative Analysis
Property Target Compound 8a () 10b () I ()
Substituent 3-(Trifluoromethoxy)benzoyl 3-(Trifluoromethyl)benzamide 4-Chloro phenylsulfonyl Cyclopentenyl-benzyl
Heterocycle Piperidine Piperidine Piperidine Piperidine
Linkage Oxy Amide Amino Benzyl
Yield Not reported 64.2% 93% Not reported
Bioactivity Unknown (predicted 5-HT6R modulation) Unknown Ki = 9.8 nM (5-HT6R) Not reported
Key Interaction Predominant H⋯H contacts (analogue-based) H-bonding (amide) Sulfonyl-π stacking C–H⋯π interactions

Biological Activity

8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline, a compound with a complex structure featuring a quinoline core and a piperidine moiety, has garnered attention in medicinal chemistry due to its promising biological activities. The trifluoromethoxy group enhances its lipophilicity and electron-withdrawing properties, potentially influencing its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C20H21F3N2O3C_{20}H_{21}F_3N_2O_3, with a molecular weight of approximately 394.4 g/mol. The structural features are summarized in the following table:

Property Value
Molecular Formula C20_{20}H21_{21}F3_{3}N2_{2}O3_{3}
Molecular Weight 394.4 g/mol
CAS Number 2379986-66-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the journal Molecules demonstrated its effectiveness against various bacterial and fungal strains, including those resistant to conventional antibiotics. This suggests potential applications in treating infections where standard therapies fail.

Kinase Inhibition

Another area of interest is the compound's role as a kinase inhibitor. Kinases are crucial in regulating cellular processes, and their dysregulation is linked to cancer and other diseases. Preliminary studies indicate that this compound may inhibit specific kinases, offering a potential therapeutic strategy for cancer treatment. Further research is needed to clarify the mechanisms behind this activity.

Study on Antiproliferative Activity

In a recent study focusing on quinoline derivatives, compounds similar to this compound were evaluated for their antiproliferative effects on various cancer cell lines. The results showed varying degrees of growth inhibition, with some derivatives achieving IC50_{50} values below 10 µM against leukemia and lymphoma cell lines, indicating strong potential as anticancer agents .

Mechanistic Insights

The mechanism of action for the compound was investigated through cell cycle analysis. Treated cells exhibited significant alterations in cell cycle progression, particularly an increase in the subG0/G1 phase, suggesting that the compound induces apoptosis in cancer cells . This finding aligns with the observed kinase inhibition, as disrupted signaling pathways can lead to cell death.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
5-Piperidin-4-ylquinolinContains piperidine and quinoline ringsAnticancer, Antimicrobial
ChloroquineQuinoline derivative with antimalarial propertiesAntimalarial
MefloquineQuinoline derivative used against malariaAntimalarial
8-HydroxyquinolineBicyclic structure similar to quinolineAnticancer, Antiviral

The unique combination of functional groups in this compound enhances its biological activity compared to other compounds, particularly due to the trifluoromethoxy substitution which improves interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions:

  • Step 1: Preparation of the piperidin-4-yloxy intermediate via nucleophilic substitution between 8-hydroxyquinoline and 1-(3-(trifluoromethoxy)benzoyl)piperidin-4-ol. This step often uses Mitsunobu conditions (DIAD, triphenylphosphine) in anhydrous THF at 0–25°C for 12–24 hours .
  • Step 2: Acylation of the piperidine nitrogen with 3-(trifluoromethoxy)benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) at room temperature .
    Optimization Strategies:
  • Solvent choice (DMF vs. THF) impacts reaction rates; DMF increases polarity for better dissolution of intermediates .
  • Temperature control (80–120°C for coupling steps) minimizes side reactions like hydrolysis of the trifluoromethoxy group .
  • Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity (yields: 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR confirms regiochemistry (e.g., coupling of quinoline C-8 oxygen to piperidine C-4). Key signals: quinoline C-8 (δ 7.8–8.2 ppm), trifluoromethoxy group (δ 56–58 ppm in ¹³C) .
    • 19F NMR validates the trifluoromethoxy group (δ -58 to -60 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z ~473 for C₂₃H₁₈F₃N₂O₃) .
  • HPLC-PDA: Purity assessment (≥95%) using C18 columns (acetonitrile/water gradients) .

Q. How do the trifluoromethoxy and quinoline moieties influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Trifluoromethoxy Group:
    • Electron-withdrawing nature directs electrophilic substitution to the quinoline C-5/C-7 positions.
    • Resistant to hydrolysis under acidic conditions but sensitive to strong bases (e.g., NaOH > 2M) .
  • Quinoline Core:
    • C-8 oxygen acts as a nucleophile for alkylation (e.g., Mitsunobu reactions) .
    • Aromatic C-H bonds undergo Pd-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved, and how is stereochemical purity validated?

Methodological Answer:

  • Chiral Catalysts: Use of ferrocenyl-phosphine catalysts in asymmetric annulation reactions introduces stereocenters. For example, [Rh(cod)₂]OTf with (R)-BINAP achieves >90% ee in quinoline functionalization .
  • Validation Methods:
    • Chiral HPLC (Chiralpak IC column, hexane/isopropanol) confirms enantiomeric excess .
    • X-ray Crystallography resolves absolute configuration (e.g., spiro-piperidine derivatives in ) .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay-Specific Factors:
    • Solubility: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
    • Protein Binding: Validate target engagement via SPR or ITC to rule out nonspecific interactions .
  • Structural Confirmation: Re-synthesize batches and verify purity (HPLC, NMR) to exclude impurities as confounding factors .
  • Comparative SAR: Test analogs (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • DFT Calculations: Model hydrolysis pathways of the trifluoromethoxy group (e.g., B3LYP/6-31G* level) to identify vulnerable bonds .
  • Molecular Dynamics (MD): Simulate solubility in aqueous buffers (e.g., PBS) using GROMACS. Correlate with experimental stability tests (TGA/DSC for thermal degradation) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target affinity?

Methodological Answer:

  • Core Modifications:
    • Replace quinoline with isoquinoline to assess π-stacking effects .
    • Vary the piperidine substituent (e.g., cyclopropyl vs. benzyl) to probe steric tolerance .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the quinoline C-8 oxygen) .
  • In Vivo Validation: Prioritize analogs with logP 2–4 and polar surface area <90 Ų for blood-brain barrier penetration in neurological targets .

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